

The KRAS G12D(8-16) Neoantigen: A Technical Guide for Therapeutic Development

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Compound of Interest		
Compound Name:	Kras G12D(8-16)	
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Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D substitution being a prevalent driver mutation in pancreatic, colorectal, and lung adenocarcinomas.[1] This mutation creates a novel protein sequence, giving rise to tumor-specific neoantigens that can be recognized by the immune system. The KRAS G12D(8-16) peptide and its flanking sequences have emerged as a promising target for various immunotherapeutic modalities, including adoptive T-cell therapies and cancer vaccines. This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and quantitative data related to the KRAS G12D(8-16) neoantigen.

The KRAS G12D Neoantigen Landscape

The KRAS G12D mutation results in a glycine to aspartic acid substitution at codon 12. This single amino acid change within the KRAS protein can be processed and presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making them targets for cytotoxic T lymphocytes (CTLs). The specific peptide fragments presented are dependent on the patient's Human Leukocyte Antigen (HLA) type.

Peptide Sequences and HLA Restriction



Several immunogenic peptides derived from the KRAS G12D mutation have been identified, with the 9-mer and 10-mer variants being extensively studied. The core sequence of the **KRAS G12D(8-16)** peptide is VVGADGVGK.[2][3]

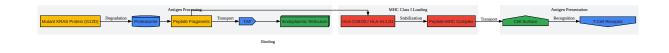
Peptide Length	Sequence	HLA Restriction	Reference
9-mer	GADGVGKSA	HLA-C08:02	[4][5]
10-mer	GADGVGKSAL	HLA-C08:02	
10-mer	VVVGADGVGK	HLA-A*11:01	_

Immunogenicity and T-Cell Recognition

The immunogenicity of the KRAS G12D neoantigen is critically dependent on its ability to bind to MHC molecules with sufficient stability to be recognized by T-cell receptors (TCRs). The G12D mutation plays a crucial role in this process, often acting as an anchor residue that enhances binding to specific HLA alleles.

MHC Binding and Presentation

Structural studies have revealed that the aspartic acid at position 3 of the 9-mer and 10-mer KRAS G12D peptides forms a salt bridge with Arg156 of HLA-C*08:02, a critical interaction for stabilizing the peptide-MHC complex. In contrast, the wild-type peptides with glycine at this position fail to form this stabilizing bond and are poorly presented.



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Figure 1: KRAS G12D Neoantigen Processing and Presentation Pathway.



T-Cell Receptor (TCR) Affinity

The affinity of the TCR for the peptide-MHC complex is a key determinant of T-cell activation and anti-tumor efficacy. Several TCRs specific for KRAS G12D have been identified and characterized, exhibiting a range of binding affinities.

TCR Clone	Target Peptide	HLA Restriction	Affinity (KD)	Reference
TCR9a	GADGVGKSA (9-mer)	HLA-C08:02	16 (±8) nM	
TCR9b	GADGVGKSA (9-mer)	HLA-C08:02	100-500 nM	
TCR9c	GADGVGKSA (9-mer)	HLA-C08:02	500-1000 nM	
TCR9d	GADGVGKSA (9-mer)	HLA-C08:02	835 nM	_
TCR10	GADGVGKSAL (10-mer)	HLA-C08:02	6.7 (±1.7) μM	_
JDI TCR	VVVGADGVGK (10-mer)	HLA-A11:01	63 μΜ	_
Affinity-enhanced JDI TCR	VVVGADGVGK (10-mer)	HLA-A*11:01	>1000-fold enhancement	_

Interestingly, studies have shown an inverse correlation between TCR binding affinity and the in vivo persistence of adoptively transferred T-cells, suggesting that optimal therapeutic efficacy may depend on a balance between affinity and T-cell longevity.

Therapeutic Strategies Targeting KRAS G12D

The discovery of immunogenic KRAS G12D neoantigens has paved the way for novel cancer immunotherapies.

Adoptive Cell Therapy (ACT)



ACT involves the isolation, ex vivo expansion, and re-infusion of tumor-specific T-cells. Clinical studies have demonstrated the potential of this approach for patients with KRAS G12D-mutant cancers.

Therapy	Patient Population	Objective Response Rate (ORR)	Key Findings	Reference
Autologous TILs	Metastatic Colorectal Cancer (n=1)	Regression of 6 of 7 lung metastases	Tumor escape observed via loss of HLA-C08:02 expression.	
Engineered TCR-T cells (HLA-C08:02 restricted)	Metastatic Pancreatic Cancer (n=1)	72% (Partial Response)	T-cells persisted for at least 6 months post- infusion.	_
Engineered TCR-T cells (HLA-A*11:01 restricted)	Advanced Pancreatic and other solid tumors (NCT05438667)	100% (in 2 evaluable patients)	Favorable safety profile observed.	_

Cancer Vaccines

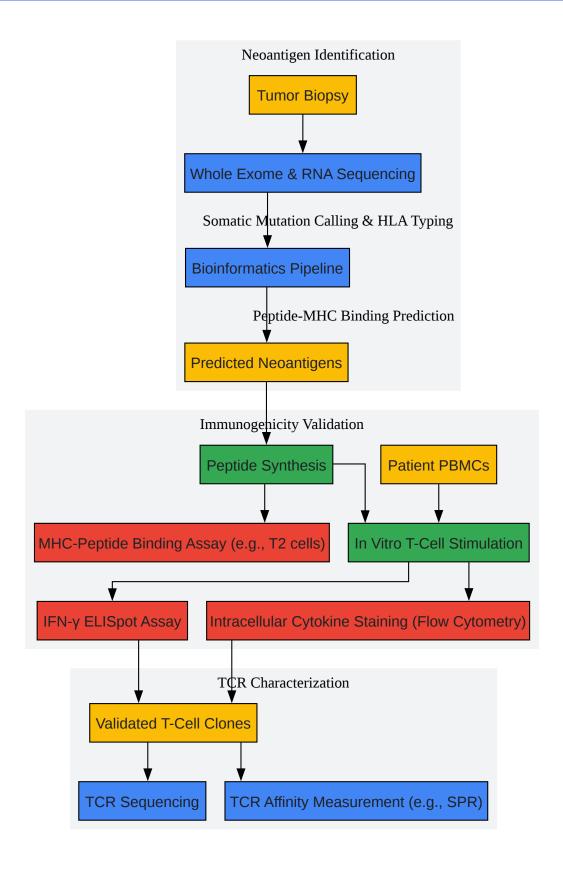
Therapeutic vaccines aim to stimulate a patient's own immune system to recognize and attack cancer cells. Several vaccine platforms targeting KRAS G12D are under investigation.



Vaccine Platform	Clinical Trial Phase	Patient Population	Key Immunogenicit y/Efficacy Data	Reference
Multi-peptide vaccine	Preclinical	Mouse model of lung adenocarcinoma	Reduced tumor burden by >80%; induced robust Th1 immune responses.	
Synthetic long peptide (SLP) vaccine	Phase I (NCT04117087)	High-risk for pancreatic cancer	Ongoing, assessing safety and T-cell response.	_
ELI-002 2P (Amphiphile- modified peptides + adjuvant)	Phase I (NCT04853017)	Pancreatic and Colorectal Cancer	84% of patients showed T-cell responses; correlated with reduced risk of relapse.	_
Recombinant protein vaccine	Preclinical	Mouse colorectal tumor model	Elicited significant anti- tumor effects.	-

Experimental ProtocolsWorkflow for Neoantigen-Specific T-Cell Identification and Validation





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Figure 2: Experimental Workflow for KRAS G12D Neoantigen Discovery and Validation.



IFN-y ELISpot Assay

This assay is used to quantify the frequency of antigen-specific, IFN-y-secreting T-cells.

Materials:

- PVDF-membrane 96-well plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)
- BCIP/NBT (or AEC) substrate
- Recombinant human IL-2
- KRAS G12D and wild-type control peptides
- Patient PBMCs

Protocol:

- Plate Coating: Coat the ELISpot plate with anti-human IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the plate and block with sterile PBS containing 10% fetal bovine serum for 2 hours at 37°C.
- Cell Plating: Add patient PBMCs to the wells, along with the KRAS G12D peptide or control peptides. Include positive (e.g., PHA) and negative (medium alone) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- Detection: Lyse the cells and wash the plate. Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.



- Enzyme Conjugation: Wash the plate and add streptavidin-AP (or -HRP). Incubate for 1 hour at room temperature.
- Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of antigen-specific T-cells, including their phenotype and cytokine production profile.

Materials:

- Patient PBMCs
- KRAS G12D and wild-type control peptides
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD4) and intracellular cytokines (e.g., IFN-y, TNF-α, IL-2)
- Fixation and permeabilization buffers
- Flow cytometer

Protocol:

- T-Cell Stimulation: Stimulate PBMCs with KRAS G12D or control peptides for 6-12 hours.
 Add Brefeldin A and Monensin for the last 4-6 hours of culture to block cytokine secretion.
- Surface Staining: Wash the cells and stain with antibodies against surface markers.
- Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Permeabilize the cell membrane using a permeabilization buffer.
- Intracellular Staining: Stain the cells with antibodies against intracellular cytokines.



- Acquisition: Wash the cells and acquire the data on a flow cytometer.
- Analysis: Analyze the data to determine the percentage of cytokine-producing T-cells in response to the specific peptide.

MHC-Peptide Binding Assay using TAP-deficient Cells

This assay assesses the ability of a peptide to bind to and stabilize MHC class I molecules on the cell surface. TAP-deficient cell lines, such as T2 cells, which have low surface expression of MHC class I due to the inability to transport endogenous peptides into the ER, are commonly used.

Materials:

- TAP-deficient cell line expressing the HLA allele of interest (e.g., T2-C*08:02)
- KRAS G12D and wild-type control peptides
- Fluorochrome-conjugated antibody specific for the HLA allele
- Flow cytometer

Protocol:

- Peptide Pulsing: Incubate the TAP-deficient cells with varying concentrations of the KRAS G12D or control peptides overnight at 26°C to allow for passive loading and stabilization of MHC molecules.
- Staining: Wash the cells to remove unbound peptide and stain with a fluorochromeconjugated antibody that recognizes the specific HLA allele.
- Acquisition: Acquire the data on a flow cytometer.
- Analysis: An increase in the mean fluorescence intensity (MFI) of the HLA-specific antibody staining indicates that the peptide has bound to and stabilized the MHC molecule on the cell surface.

Conclusion



The KRAS G12D(8-16) neoantigen represents a highly specific and promising target for cancer immunotherapy. A thorough understanding of its presentation by specific HLA alleles, the characteristics of T-cell recognition, and the application of robust experimental methodologies are crucial for the successful development of novel therapies. The quantitative data and detailed protocols provided in this guide are intended to support researchers and drug development professionals in advancing the field of personalized cancer immunotherapy. Continued research into optimizing therapeutic strategies and overcoming potential resistance mechanisms, such as HLA loss, will be critical for realizing the full potential of targeting this important neoantigen.

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